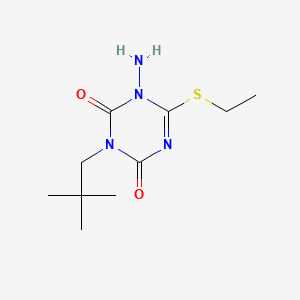
1-Amino-6-(ethylthio)-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Cat. No. B1614275
Key on ui cas rn:
78168-93-1
M. Wt: 258.34 g/mol
InChI Key: KOKBUARVIJVMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04524205
Procedure details


1.1 g of p-toluenesulphonic acid and 5.4 ml of water are added to a solution of 34.1 g (0.114 mol) of 1-isopropylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (V-2) in 150 ml of isopropanol at 60° C. and the mixture is stirred at 60° C. for one hour, during which most of the reaction product crystallises out. About 80 ml of material are distilled off under 200-300 mbar, the concentrate is cooled at 0° C. and the crystals are filtered off with suction and washed with a little methanol. 26.8 g (91% of theory) of 1-amino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione (I-1) of melting point 202°-204° C. are obtained. ##STR25## (A) X=Br⃝


Name
1-isopropylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
Quantity
34.1 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.O.C(=[N:16][N:17]1[C:22]([S:23][CH2:24][CH3:25])=[N:21][C:20](=[O:26])[N:19]([CH2:27][C:28]([CH3:31])([CH3:30])[CH3:29])[C:18]1=[O:32])(C)C>C(O)(C)C>[NH2:16][N:17]1[C:22]([S:23][CH2:24][CH3:25])=[N:21][C:20](=[O:26])[N:19]([CH2:27][C:28]([CH3:31])([CH3:30])[CH3:29])[C:18]1=[O:32]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
1-isopropylideneamino-6-ethylthio-3-neopentyl-1,3,5-triazine-2,4(1H,3H)-dione
|
|
Quantity
|
34.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)=NN1C(N(C(N=C1SCC)=O)CC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 60° C. for one hour, during which most of the reaction product
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallises out
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
About 80 ml of material are distilled off under 200-300 mbar
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the concentrate is cooled at 0° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals are filtered off with suction
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little methanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NN1C(N(C(N=C1SCC)=O)CC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 26.8 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
